![molecular formula C20H15FN4O B2437891 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 1226440-50-1](/img/structure/B2437891.png)
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and an imidazo[1,2-a]pyridinyl group attached to a central urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Urea Formation: The final step involves the reaction of the imidazo[1,2-a]pyridine derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Catalytic Cyclization
A DBU-catalyzed two-component reaction between substituted 2-aminopyridines and phenacyl bromides efficiently forms imidazo[1,2-a]pyridines. The mechanism involves:
-
Formation of a pyridinium salt via nucleophilic attack by 2-aminopyridine.
-
Elimination of water and HBr to yield the fused heterocycle .
This method highlights the versatility of imidazo[1,2-a]pyridine synthesis under mild conditions.
Copper-Mediated Reactions
Transition-metal catalysts like Cu(I) enable direct transannulation of N-heteroaryl aldehydes with arylamines. For example, copper-catalyzed oxidative amination of α-azido ketones with pyridinium ylides forms imidazo[1,2-a]pyridines . Such methods demonstrate the utility of copper in facilitating C–N bond formation and cyclization.
Iodination
Ultrasound-assisted iodination at the C3 position of imidazo[1,2-a]pyridines proceeds regioselectively without metal catalysts. This method uses iodine monochloride (ICl) and ultrasound irradiation, achieving yields up to 85% under ambient conditions .
Structural Reactivity
The compound’s reactivity stems from its functional groups:
-
Urea Moiety :
Participates in hydrogen bonding with biological targets (e.g., kinases) via interactions with backbone residues like Val851 and Lys802 in PI3Kγ .
Forms salt bridges with catalytic lysine residues (e.g., Lys802 in PI3K-R), critical for enzyme inhibition . -
Fluorophenyl Substituent :
The fluorine atom introduces electronic effects, influencing pharmacokinetic profiles. Substitution at the 4-position enhances lipophilicity, potentially improving membrane permeability . -
Imidazo[1,2-a]pyridine Core :
Serve as hinge-binding motifs in kinase inhibitors, forming hydrogen bonds with conserved residues (e.g., C694 in FLT3) .
Kinase Inhibition
The compound’s structural analogs demonstrate potent kinase inhibition via:
-
Hydrogen Bonding : Urea NH groups interact with backbone carbonyls and amide groups in the ATP-binding pocket .
-
Salt Bridges : Catalytic lysine residues (e.g., Lys802 in PI3K-R) form electrostatic interactions with the urea oxygen .
-
Hydrophobic Interactions : The imidazo[1,2-a]pyridine core and fluorophenyl group engage in van der Waals contacts with hydrophobic regions of the enzyme .
Enzyme | Key Interaction | Structural Feature |
---|---|---|
PI3Kγ | Hydrogen bonds with Val851/Lys802 | Urea NH groups |
FLT3 | Hinge-binding via C694 | Imidazo[1,2-a]pyridine core |
mTOR | Salt bridge with Lys2187 | Urea oxygen |
Iodination
Ultrasound-assisted iodination at C3 introduces a reactive site for further functionalization:
-
Procedure : ICl (1.2 equiv.), ultrasound (30 min), room temperature .
-
Selectivity : Regioselectivity is achieved without directing groups.
NMR and FT-IR
-
Imidazo[1,2-a]pyridine : ¹H NMR signals at δ 8.20–6.90 ppm for aromatic protons .
-
Urea NH : ¹H NMR signals at δ 7.24–7.39 ppm (broad singlet) .
Computational Insights
Density functional theory (DFT) studies reveal:
Aplicaciones Científicas De Investigación
Anticancer Properties
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea has demonstrated potent anti-tumor effects in various preclinical models. Its efficacy has been particularly noted against:
- Non-small-cell lung cancer
- Hepatocellular carcinoma
In vitro studies have shown significant reductions in tumor size and proliferation rates when treated with this compound. The mechanism involves the inhibition of angiogenesis by blocking the c-Met and VEGFR pathways.
Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines (A549, HCT-116, PC-3) demonstrated that the compound exhibits significant antiproliferative activity. The IC50 values were reported as follows:
Cell Line | IC50 Value (µM) |
---|---|
A549 | 2.39 ± 0.10 |
HCT-116 | 3.90 ± 0.33 |
PC-3 | Not specified |
These values indicate that the compound is comparable to established treatments such as sorafenib, highlighting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Research has focused on understanding how the compound binds to its target kinases. Binding affinity studies have shown that it has a high affinity for c-Met and VEGFRs, leading to effective inhibition of their activities and subsequent anti-tumor effects .
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to modulation of their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Methylphenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Actividad Biológica
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a urea linkage is known to enhance the pharmacological profile of such compounds.
1. Anticancer Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and survival. For instance, compounds similar to this compound have demonstrated significant inhibition of c-Met kinase, which is implicated in several cancers.
Table 1 summarizes the anticancer activity data for related imidazo[1,2-a]pyridine derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | A549 (Lung) | 0.5 | c-Met inhibition |
B | MCF-7 (Breast) | 0.8 | Apoptosis induction |
C | HeLa (Cervical) | 0.6 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. Research has indicated that similar urea derivatives can exhibit IC50 values in the low micromolar range against these targets.
Table 2 presents findings on anti-inflammatory activity:
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among patients with advanced lung cancer after treatment with a c-Met inhibitor.
- Case Study 2 : In vitro studies demonstrated that treatment with imidazo[1,2-a]pyridine derivatives led to reduced levels of inflammatory markers in human macrophage cultures.
Recent Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in developing more potent derivatives. Modifications to the imidazo[1,2-a]pyridine core have been shown to enhance selectivity and potency against specific targets.
Key Findings
- The addition of fluorine atoms at specific positions on the phenyl ring significantly increases binding affinity to target proteins.
- The urea moiety facilitates interactions with key amino acid residues within the active sites of enzymes and receptors.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-15-7-9-16(10-8-15)22-20(26)23-17-5-3-4-14(12-17)18-13-25-11-2-1-6-19(25)24-18/h1-13H,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLZPUKENQHGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.